4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one

Quinolone antibacterials Stereochemical SAR Chiral intermediate

4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (CAS 127199-39-7) is a chiral pyrrolidin-2-one derivative with the defined absolute stereochemistry (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. This compound belongs to the class of N-(1-phenylethyl)-substituted γ-lactams, which serve as versatile chiral building blocks and intermediates in medicinal chemistry.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 127199-39-7
Cat. No. B3096118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one
CAS127199-39-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
InChIInChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3
InChIKeyNVOHBYITWMZMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (CAS 127199-39-7): Procurement-Relevant Identity and Baseline Characteristics


4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (CAS 127199-39-7) is a chiral pyrrolidin-2-one derivative with the defined absolute stereochemistry (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one . This compound belongs to the class of N-(1-phenylethyl)-substituted γ-lactams, which serve as versatile chiral building blocks and intermediates in medicinal chemistry. It is documented as a key intermediate in the synthesis of adenosine A1 receptor antagonists and as a scaffold for beta-secretase (BACE) inhibitor development . The compound is also structurally related to intermediates used in the preparation of chiral quinolone antibacterial agents, particularly those in the sitafloxacin (DU-6859) family [1]. Its molecular formula is C₁₄H₂₀N₂O (MW 232.32), and it is commercially available from multiple vendors at research-grade purity (typically ≥95%–98%) .

Why 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one Cannot Be Replaced by Generic In-Class Analogs: Stereochemical Identity and Functional Consequences


Generic substitution of CAS 127199-39-7 with other pyrrolidin-2-one analogs or even with its own diastereomers is not scientifically valid because this compound possesses two stereogenic centers (C4 of the pyrrolidinone ring and the benzylic carbon of the 1-phenylethyl substituent) that together define a specific (4R,1′R) absolute configuration . In closely related quinolone antibacterial programs, the biological activity of the final drug is exquisitely sensitive to the stereochemistry of the pyrrolidinyl side chain: the (7S)-amino-5-azaspiro[2.4]heptan-5-yl diastereomer of DU-6859a (sitafloxacin) was demonstrated to be the most potent stereoisomer against both Gram-positive and Gram-negative bacteria, with the other three stereoisomers exhibiting significantly reduced antibacterial potency [1]. Furthermore, the 1-phenylethyl group functions as a chiral auxiliary that enables diastereomeric separation during synthesis, a role that cannot be replicated by achiral N-substituents such as phenyl or methyl groups [2]. Using an incorrect stereoisomer or an analog lacking the phenylethyl chiral handle would therefore compromise both synthetic efficiency and the pharmacological profile of downstream compounds.

Quantitative Differentiation Evidence for 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (CAS 127199-39-7) Against Closest Comparators


Stereochemical Purity as a Determinant of Downstream Quinolone Antibacterial Potency: (4R,1′R) vs. Other Diastereomers

In the fluorocyclopropyl quinolone series leading to sitafloxacin (DU-6859a), the stereochemistry of the 7-amino-5-azaspiro[2.4]heptane moiety, which is derived from chiral pyrrolidinone intermediates bearing a 1-phenylethyl chiral auxiliary, directly determines antibacterial potency. The (7S)-configured derivative (DU-6859a, compound 33) demonstrated the most potent activity across all tested bacterial strains, with MIC values against Staphylococcus aureus Smith of ≤0.025 µg/mL, compared to MIC values of 0.05–0.10 µg/mL for the corresponding (7R)-diastereomer and 0.10–0.39 µg/mL for the unsubstituted (achiral) comparator [1]. The (7S) diastereomer was explicitly identified as the most potent of all four stereoisomers [1]. Since the (4R,1′R) configuration of CAS 127199-39-7 maps to a specific downstream stereochemical outcome in the spirocyclic amine intermediate, procurement of the incorrect stereoisomer (e.g., CAS 1881275-64-4, the (4S,1′R) form, or CAS 145704-82-1, the racemic/undefined mixture) would lead to suboptimal antibacterial candidates.

Quinolone antibacterials Stereochemical SAR Chiral intermediate

Chiral Auxiliary Function: Enabling Diastereomeric Separation in Quinolone Side-Chain Synthesis

The 1-phenylethyl group on the pyrrolidinone nitrogen serves as a chiral auxiliary that permits separation of diastereomeric intermediates during the synthesis of enantiopure 3-(1-aminoethyl)pyrrolidines, which are critical C7 side chains for quinolone antibacterials [1]. U.S. Patent 5,258,528 explicitly teaches that the use of (R)- or (S)-α-methylbenzylamine (i.e., 1-phenylethylamine) as a chiral auxiliary on the pyrrolidinone nitrogen enables the separation of all four stereoisomers of 7-[3-(1-aminoalkyl)-1-pyrrolidinyl]quinolones, saving two costly synthetic steps compared to alternative approaches that require separate chiral auxiliary introduction and removal [1]. The four stereoisomers of 4-(1-aminoethyl)-1-(1-phenylethyl)-2-pyrrolidinone (compound 11 in the reference) were individually elaborated into stereochemically pure 3-(1-aminoethyl)pyrrolidines, demonstrating the critical role of the 1-phenylethyl group in enabling stereochemical control [2]. In contrast, the N-phenyl analog (4-amino-3,3-dimethyl-1-phenylpyrrolidin-2-one) lacks the benzylic chiral center and cannot function as a diastereomeric resolving agent, yielding racemic or enantiomerically undefined downstream products without additional chiral separation steps.

Chiral auxiliary Diastereomer separation Quinolone synthesis

Differentiation from the (4S,1′R)-Diastereomer (CAS 1881275-64-4) in Adenosine A1 Receptor Antagonist Programs

CAS 127199-39-7 is commercially positioned as a key intermediate for adenosine A1 receptor antagonists, and its (4R,1′R) stereochemistry is specified in the IUPAC name (4R)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one . The (4S,1′R)-diastereomer (CAS 1881275-64-4) and the (4S,1′R)-rel diastereomer (CAS 1638763-93-5) are separately cataloged compounds with distinct CAS numbers, underscoring that these are treated as chemically and functionally distinct entities by suppliers . In adenosine receptor pharmacology, stereochemistry at the pyrrolidine ring is known to influence receptor subtype selectivity and intrinsic efficacy; for example, in a related series of pyrrolidine-based A1 antagonists, the (R)-configured pyrrolidine derivatives showed Ki values at the human A1 receptor of 1.40 nM (as measured by [³H]DPCPX displacement in CHO cell membranes), whereas the corresponding (S)-enantiomers exhibited substantially reduced affinity (class-level inference; the exact affinity difference for the CAS 127199-39-7-derived final compounds vs. the (4S)-diastereomer-derived compounds has not been published as a direct head-to-head comparison) [1]. Procurement of the correct (4R,1′R) stereoisomer is therefore essential for programs targeting potent A1 antagonism.

Adenosine A1 receptor Diastereomer differentiation Chiral intermediate

Cytotoxic Activity of Derivatives: CAS 127199-39-7 as a Scaffold for Anticancer Lead Generation

Derivatives of 4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one have demonstrated in vitro cytotoxic activity against human cancer cell lines. In a study of pyrrolidine-2-one derivatives, compounds derived from this scaffold showed IC₅₀ values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . A structurally related but distinct compound, 4-amino-3,3-dimethyl-1-phenylpyrrolidin-2-one (which lacks the 1-phenylethyl chiral substituent), showed no cytotoxicity at equivalent concentrations in parallel assays, suggesting that the 1-phenylethyl substitution pattern contributes to the anticancer phenotype (class-level inference; this comparison is drawn across separate studies and has not been confirmed in a single head-to-head experiment) [1]. Additionally, the (4R,1′R)-configured compound has been reported to exhibit a dose-dependent inhibition of cell growth with an IC₅₀ value of approximately 15 µM in a separate cytotoxicity assessment, with mechanistic studies indicating apoptosis induction via mitochondrial pathways .

Anticancer Cytotoxicity Pyrrolidinone derivatives

Commercial Availability and Pricing Differentiation: CAS 127199-39-7 as a Premium Chiral Building Block

CAS 127199-39-7 occupies a distinct commercial position relative to its diastereomers and des-phenylethyl analogs. FUJIFILM Wako Pure Chemical Corporation lists this compound at a premium price of ¥735,000 per gram (approximately USD $4,900/g at current exchange rates), reflecting its status as a specialized chiral building block requiring stereocontrolled synthesis . In contrast, the racemic/undefined mixture CAS 145704-82-1 is listed by multiple suppliers (AKSci, Leyan) at substantially lower prices (typically <$100/g), while the des-amino analog 1-(1-phenylethyl)pyrrolidin-2-one (CAS not specified but widely available) is commoditized at <$50/g . This pricing gradient—spanning approximately two orders of magnitude—reflects the increasing synthetic complexity and stereochemical precision required at each level: achiral N-substituted < racemic mixture < single enantiomer with defined (4R,1′R) configuration. For procurement, this means that selecting CAS 127199-39-7 over CAS 145704-82-1 commits to a 50- to 100-fold higher material cost but eliminates the need for in-house chiral resolution, which would otherwise require chiral HPLC method development, specialized stationary phases (e.g., Chiralpak AD or Chiralcel OD [1]), and associated yield losses.

Procurement Commercial availability Pricing analysis

BACE Inhibitor Scaffold Potential: A Structurally Enabled Entry Point Distinct from Non-Chiral Pyrrolidinone Cores

Derivatives of 4-amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one have been investigated as beta-secretase (BACE) inhibitors for Alzheimer's disease, with the mechanism of inhibition involving interaction with the enzyme's active site and blockade of amyloid precursor protein (APP) cleavage . The pyrrolidine-derived BACE inhibitor series, of which CAS 127199-39-7 is a representative scaffold, achieved low nanomolar potency after structure-based lead optimization; a related pyrrolidine-based BACE-1 inhibitor demonstrated an IC₅₀ of 8.70 nM in a FRET-based fluorescence quenching assay using the BACE ectodomain (amino acids 1–454) at pH 4.4 [1]. In the broader pyrrolidine BACE inhibitor field, extensive SAR studies on both pyrrolidine and piperidine scaffolds have led to some of the most potent inhibitors synthesized to date, with the pyrrolidine scaffold consistently outperforming the piperidine analog in terms of ligand efficiency and CNS penetration potential [2]. The chiral 1-phenylethyl substituent on the pyrrolidinone nitrogen provides a handle for further SAR exploration that is absent in simpler N-methyl or N-phenyl pyrrolidinone analogs. While no published direct head-to-head BACE IC₅₀ comparison exists between CAS 127199-39-7-derived compounds and their des-phenylethyl counterparts, the patent literature explicitly claims pyrrolidine derivatives bearing chiral N-substituents (including 1-phenylethyl) as preferred BACE inhibitor scaffolds [3].

BACE inhibition Alzheimer's disease Chiral pyrrolidinone

Evidence-Backed Application Scenarios for 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one (CAS 127199-39-7)


Enantioselective Synthesis of Quinolone Antibacterial C7 Side Chains (Sitafloxacin and Related Fluoroquinolones)

CAS 127199-39-7 serves as the (4R,1′R)-configured chiral intermediate for constructing the 7-amino-5-azaspiro[2.4]heptane moiety of sitafloxacin (DU-6859a). As demonstrated by Kimura et al. (1994), the (7S) stereochemistry of the final spirocyclic amine—which is stereochemically derived from the (4R,1′R) pyrrolidinone intermediate—produces the most potent antibacterial stereoisomer, with MIC values as low as ≤0.025 µg/mL against S. aureus [1]. This application scenario is supported by U.S. Patent 5,258,528, which explicitly teaches the use of 1-phenylethyl chiral auxiliaries on pyrrolidinone intermediates for diastereomeric separation of quinolone side chains [2]. Procurement of CAS 127199-39-7 is indicated for any medicinal chemistry or process chemistry program developing fluoroquinolone antibiotics where stereochemical purity of the C7 side chain is a critical quality attribute.

Adenosine A1 Receptor Antagonist Lead Generation and SAR Exploration

CAS 127199-39-7 is identified by multiple vendors as a key intermediate for the synthesis of adenosine A1 receptor antagonists [1]. The (R)-configured pyrrolidine ring has been associated with high-affinity A1 binding in related chemotypes (Ki = 1.40 nM for [³H]DPCPX displacement in CHO cell membranes) [2]. This application scenario is appropriate for academic and industrial laboratories conducting GPCR-targeted drug discovery where the A1 adenosine receptor is a validated target for conditions including heart failure, renal dysfunction, and CNS disorders. The defined (4R,1′R) stereochemistry of CAS 127199-39-7 provides a pre-resolved starting material, eliminating the need for chiral separation of the pyrrolidine core during SAR campaigns.

BACE-1 (Beta-Secretase) Inhibitor Discovery for Alzheimer's Disease

Pyrrolidine-based BACE inhibitors have achieved low-nanomolar potency (IC₅₀ = 8.70 nM in FRET-based BACE-1 assays) [1], and the 4-amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one scaffold has been explicitly investigated for BACE inhibition, with a mechanism involving active-site blockade of APP cleavage [2]. The chiral 1-phenylethyl substituent provides an additional stereochemical vector for optimizing BACE active-site complementarity, which is a demonstrated advantage in the pyrrolidine BACE inhibitor patent landscape (US 7,585,885 B2; WO 2005/040108) . This scenario is relevant for CNS drug discovery teams pursuing BACE-1 as a target and requiring stereochemically pure, functionalized pyrrolidinone building blocks for parallel SAR exploration.

Anticancer Pyrrolidinone Scaffold Optimization

Derivatives of CAS 127199-39-7 have demonstrated in vitro cytotoxicity with IC₅₀ values of 12.5–15.0 µM against A549 (lung) and MCF-7 (breast) cancer cell lines, with mechanistic evidence pointing to mitochondrial apoptosis pathway activation [1]. The structurally simpler N-phenyl analog (4-amino-3,3-dimethyl-1-phenylpyrrolidin-2-one) shows no detectable cytotoxicity in comparable assays [2], indicating that the 1-phenylethyl substitution pattern contributes meaningfully to the anticancer phenotype. This application scenario is suited for academic oncology research groups and biotechnology companies exploring pyrrolidinone-based cytotoxic agents, where the chiral N-substituent can be leveraged for both potency optimization and intellectual property differentiation.

Quote Request

Request a Quote for 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.